

Application Notes: Involucrin

Immunohistochemistry for Skin Biopsies

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Compound of Interest

Compound Name: *Involucrin*

Cat. No.: *B1238512*

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Introduction

Involucrin is a key protein in the terminal differentiation of keratinocytes, the primary cell type in the epidermis. It is a precursor of the cornified cell envelope, a highly insoluble structure that provides a vital protective barrier to the skin.[1][2][3] Immunohistochemical (IHC) detection of **involucrin** in skin biopsies serves as a valuable tool for researchers and clinicians to assess epidermal differentiation.[2] Alterations in the expression and distribution of **involucrin** are associated with various skin diseases, including psoriasis, ichthyosis, and cutaneous malignancies such as squamous cell carcinoma.[1][4][5][6][7]

In normal skin, **involucrin** expression is typically restricted to the upper spinous and granular layers of the epidermis, reflecting the terminal differentiation of keratinocytes.[8][9] In contrast, pathological conditions can lead to aberrant **involucrin** expression patterns. For instance, in psoriasis, **involucrin** may be prematurely expressed in the lower suprabasal layers.[2][10] In squamous cell carcinomas, the staining pattern can be patchy and disorganized, correlating with the degree of tumor differentiation.[1][4][11] Therefore, IHC for **involucrin** is a critical application for studying skin physiology and pathology.

These application notes provide a detailed protocol for performing **involucrin** immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) skin biopsies.

Experimental Protocols

Principle of the Method

This protocol employs an indirect immunoperoxidase method. A primary antibody specifically binds to the **involucrin** protein in the tissue. A secondary antibody, conjugated to an enzyme (horseradish peroxidase), then binds to the primary antibody. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.

Materials and Reagents

- FFPE skin biopsy sections (4-5 μ m thick) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 10% normal goat serum in PBS)
- Primary Antibody: Mouse or Rabbit anti-**Involucrin** antibody
- Secondary Antibody: HRP-conjugated Goat anti-Mouse/Rabbit IgG
- DAB (3,3'-Diaminobenzidine) chromogen kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Light microscope

Detailed Protocol

1. Deparaffinization and Rehydration:

- Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin.
- Transfer slides through a graded series of ethanol:
 - 100% Ethanol for 2 x 3 minutes.
 - 95% Ethanol for 2 x 3 minutes.
 - 70% Ethanol for 2 x 3 minutes.
- Rinse slides in running tap water for 5 minutes.
- Wash with deionized water for 2 x 2 minutes.

2. Antigen Retrieval:

- Heat-Induced Epitope Retrieval (HIER) is the most common method.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Preheat antigen retrieval solution (e.g., Citrate Buffer, pH 6.0) to 95-100°C in a water bath, steamer, or pressure cooker.[\[14\]](#)
- Immerse slides in the preheated solution and incubate for 20-30 minutes.
- Allow slides to cool down in the buffer for at least 20 minutes at room temperature.
- Rinse slides with deionized water and then with PBS.
- Proteolytic-Induced Epitope Retrieval (PIER) can also be used.[\[13\]](#)[\[15\]](#)
- Incubate sections with a protease solution (e.g., Trypsin or Proteinase K) at 37°C for a predetermined optimal time (usually 5-15 minutes).
- Stop the enzymatic reaction by rinsing thoroughly with PBS.

3. Peroxidase Blocking:

- Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse with PBS for 2 x 5 minutes.

4. Blocking:

- Incubate slides with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody

binding.

5. Primary Antibody Incubation:

- Dilute the primary anti-**involucrin** antibody to its optimal concentration in the blocking buffer.
- Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

6. Secondary Antibody Incubation:

- Rinse slides with PBS for 3 x 5 minutes.
- Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.

7. Detection:

- Rinse slides with PBS for 3 x 5 minutes.
- Prepare the DAB chromogen solution according to the manufacturer's instructions.
- Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with deionized water.

8. Counterstaining:

- Counterstain the slides with hematoxylin for 30-60 seconds to visualize cell nuclei.
- "Blue" the hematoxylin by rinsing in running tap water.

9. Dehydration and Mounting:

- Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
- Clear the slides in xylene (or substitute).
- Apply a coverslip using a permanent mounting medium.

10. Visualization:

- Examine the slides under a light microscope. **Involucrin** staining will appear as a brown precipitate in the cytoplasm of keratinocytes.

Data Presentation

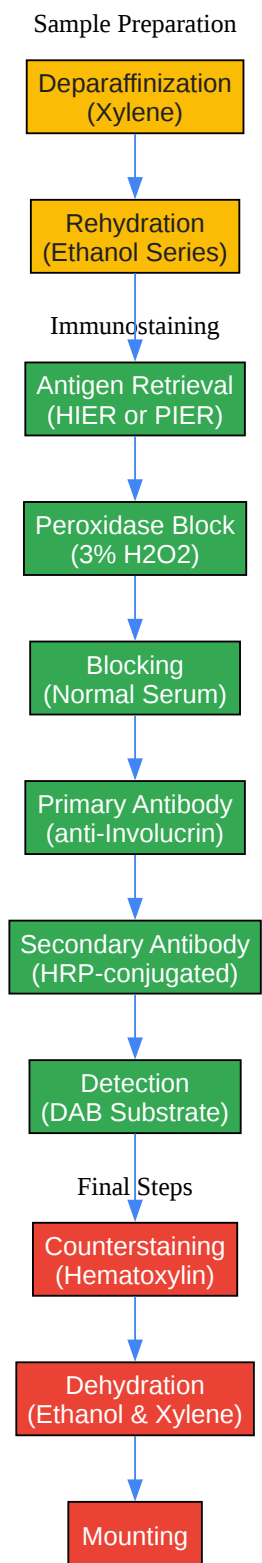
Table 1: Recommended Antibody Dilutions and Incubation Parameters

Parameter	Recommendation	Source(s)
Primary Antibody Dilution	1:100 - 1:1000	[3] [8] [15] [16]
Primary Antibody Incubation	1-2 hours at Room Temperature or Overnight at 4°C	[16]
Secondary Antibody Dilution	According to manufacturer's instructions	[8]
Secondary Antibody Incubation	30-60 minutes at Room Temperature	[8] [16]

Table 2: Antigen Retrieval Buffers and Conditions

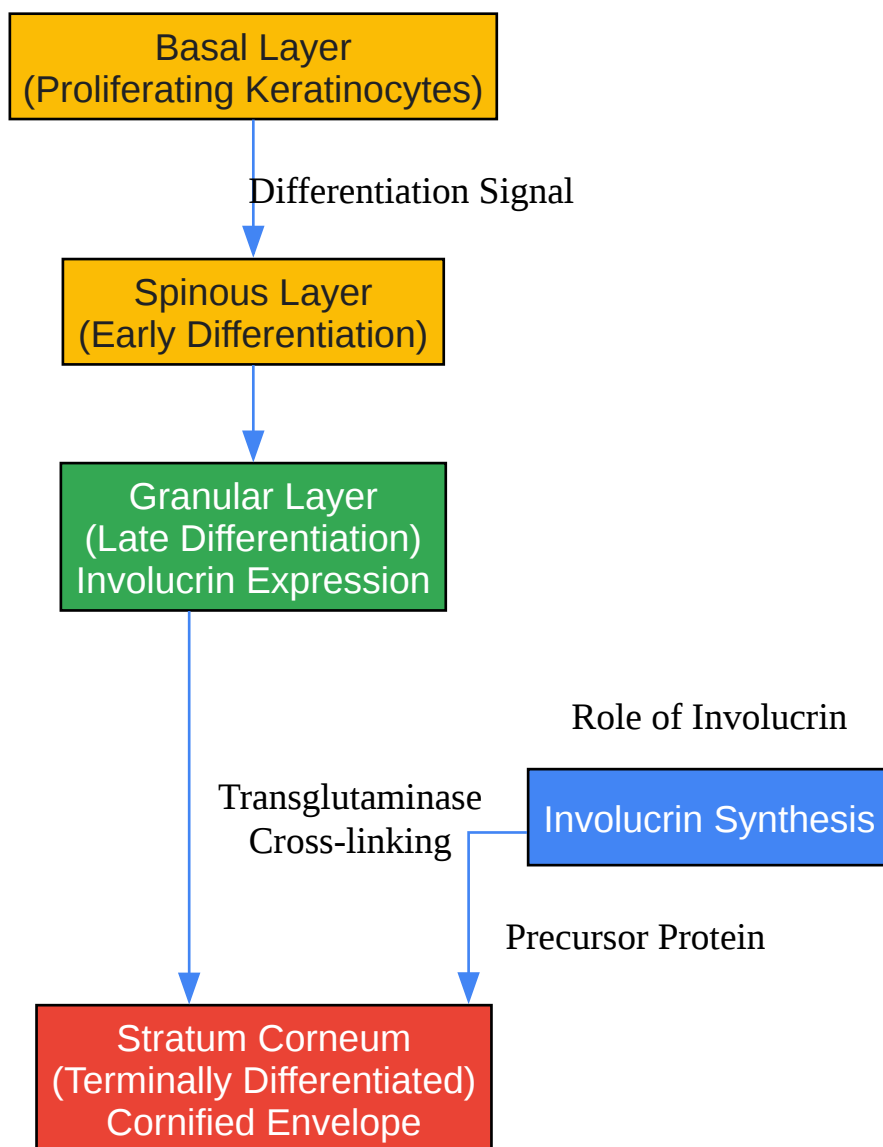
Buffer	pH	Method	Temperature	Duration	Source(s)
Citrate Buffer	6.0	HIER	95-100°C	20-30 minutes	[14]
Tris-EDTA Buffer	9.0	HIER	95-100°C	20-30 minutes	[14]
Trypsin/Proteinase K	N/A	PIER	37°C	5-15 minutes	[15]

Visualization



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Caption: Workflow for **Involucrin** Immunohistochemistry.



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Caption: Role of **Involucrin** in Keratinocyte Differentiation.

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